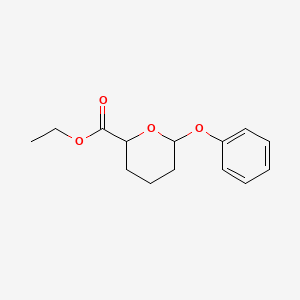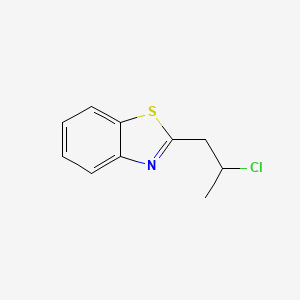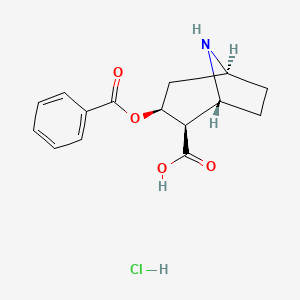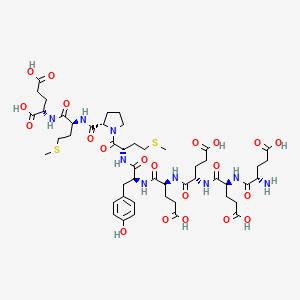
2-Methyl-2-styryl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-styryl-1,3-dithiolane is an organic compound with the molecular formula C12H14S2 It belongs to the class of 1,3-dithiolanes, which are five-membered rings containing two sulfur atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-styryl-1,3-dithiolane can be synthesized through the condensation of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the addition of dithiols to 2-alkoxypropenals under controlled conditions . For example, the reaction of 2-ethoxypropenal with a twofold excess of ethane-1,2-dithiol at 60°C in the presence of p-toluenesulfonic acid leads to the formation of 2-methyl-2,2’-bi(dithiolane) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-styryl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4, OsO4, and CrO3.
Reduction: Reduction reactions can be carried out using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, CrO3
Reducing agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Applications De Recherche Scientifique
2-Methyl-2-styryl-1,3-dithiolane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving sulfur-containing molecules.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-styryl-1,3-dithiolane involves its ability to undergo reversible reactions due to the dynamic nature of the disulfide bonds. These bonds can readily exchange with thiols, allowing the compound to participate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: A five-membered ring containing two sulfur atoms and one carbon atom, similar to 2-Methyl-2-styryl-1,3-dithiolane.
1,3-Dithiane: A six-membered ring containing two sulfur atoms and one carbon atom, often used as a protecting group for carbonyl compounds.
2-Methyl-1,3-dithiolane: A similar compound with a methyl group attached to the 1,3-dithiolane ring.
Uniqueness
The styryl group enhances the compound’s reactivity and allows for the formation of complex molecular structures, making it valuable in synthetic chemistry and material science .
Propriétés
Numéro CAS |
57230-62-3 |
|---|---|
Formule moléculaire |
C12H14S2 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
2-methyl-2-[(E)-2-phenylethenyl]-1,3-dithiolane |
InChI |
InChI=1S/C12H14S2/c1-12(13-9-10-14-12)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b8-7+ |
Clé InChI |
QISXAAMXSFLABQ-BQYQJAHWSA-N |
SMILES isomérique |
CC1(SCCS1)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC1(SCCS1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
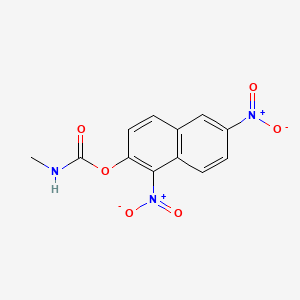
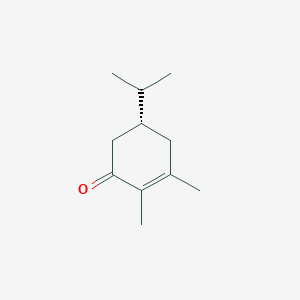
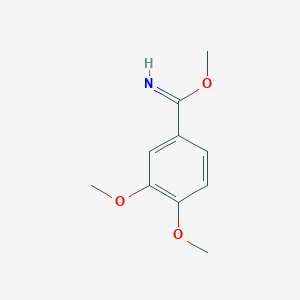
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
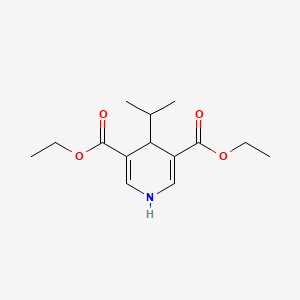
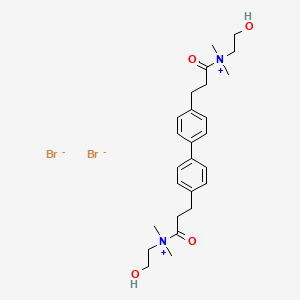
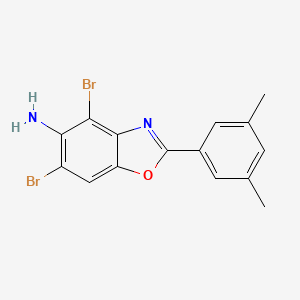
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
